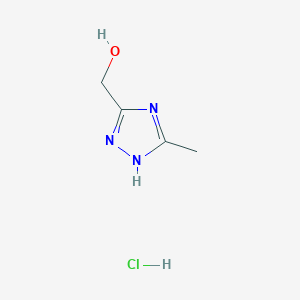

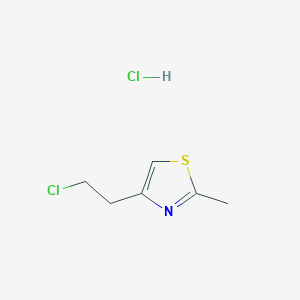

(4R)-4-amino-3,3-dimethylpyrrolidin-2-one

Übersicht

Beschreibung

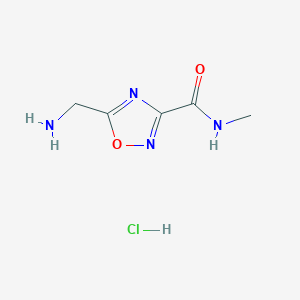

“(4R)-4-amino-3,3-dimethylpyrrolidin-2-one” is a chemical compound with the CAS Number: 1638744-44-1 . It has a molecular weight of 128.17 . This compound is widely used in scientific research due to its unique structure and properties, making it ideal for studying drug design, organic synthesis, and polymer chemistry.

Molecular Structure Analysis

The molecular formula of “this compound” is C6H12N2O . The Inchi Code is 1S/C6H12N2O/c1-6(2)4(7)3-8-5(6)9/h4H,3,7H2,1-2H3,(H,8,9)/t4-/m0/s1 .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Chelating Behavior in Ligands

- The chelating behavior of related ligands, like 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, has been studied, showing how these ligands coordinate with metal ions in various geometries. This can be relevant for understanding the coordination chemistry of (4R)-4-amino-3,3-dimethylpyrrolidin-2-one (Masoud et al., 2020).

Impact on Peptide Conformation

- The compound has been used in the synthesis of beta-peptides, influencing the formation of specific helical structures in aqueous solution, which is significant for peptide design and protein engineering (Porter et al., 2002).

Role in Supramolecular Interactions

- The compound's analogs have been studied for their role in non-classical supramolecular interactions, which is crucial in the development of new materials and understanding molecular assembly processes (Haddad et al., 2006).

Influence on Cation Tautomerism

- Its structural analogs have been analyzed for their effect on cation tautomerism and molecular recognition, which is important in pharmaceutical research and molecular biology (Rajam et al., 2017).

Development of Amino Acids for Peptide Control

- Research has shown its analogs can be used for the topographical control of peptide conformation, contributing to peptide and protein design (Kazmierski et al., 1994).

Synthesis in Medicinal Chemistry

- Its structural counterparts have been used in synthesizing amino acids for sensitive application in medicinal chemistry, particularly in 19F NMR studies (Tressler & Zondlo, 2014).

Safety and Hazards

The safety information for “(4R)-4-amino-3,3-dimethylpyrrolidin-2-one” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is on the skin or in the eyes .

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various receptors and proteins, influencing cellular processes .

Mode of Action

Based on the information available, it can be inferred that the compound may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The pharmacokinetics of (4R)-4-amino-3,3-dimethylpyrrolidin-2-one have been studied to some extent. The compound was found to be very stable in plasma for up to 1 hour of incubation. It was metabolized faster in human microsomes than in rats. Ten metabolites of the compound were detected in the microsomal samples; 6 dihydroxy and 4 monohydroxy forms of the compound . The compound was found to cross the blood-brain barrier and concentrate in the brain where it exerts its effects .

Result of Action

Based on the information available, it can be inferred that the compound may have various effects at the molecular and cellular levels .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of various compounds .

Eigenschaften

IUPAC Name |

(4R)-4-amino-3,3-dimethylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(2)4(7)3-8-5(6)9/h4H,3,7H2,1-2H3,(H,8,9)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMORDSHKGMDJC-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CNC1=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](CNC1=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301251990 | |

| Record name | 2-Pyrrolidinone, 4-amino-3,3-dimethyl-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1638744-44-1 | |

| Record name | 2-Pyrrolidinone, 4-amino-3,3-dimethyl-, (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638744-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 4-amino-3,3-dimethyl-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B3060018.png)

![[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B3060025.png)

![[Cyclohexyl(2-thienyl)methyl]amine hydrochloride](/img/structure/B3060027.png)

![[2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride](/img/structure/B3060029.png)

![3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3060030.png)